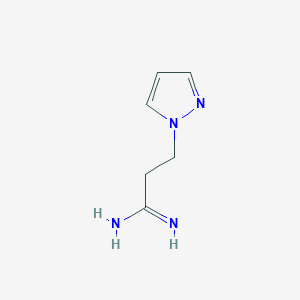
3-(1H-pyrazol-1-yl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrazol-1-yl)propanimidamide is an organic compound with the molecular formula C6H10N4 It features a pyrazole ring attached to a propanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)propanimidamide typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-pyrazol-1-yl)propanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
3-(1H-pyrazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-pyrazol-1-yl)propanimidamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-pyrazol-1-yl)propanamide
- 3-(1H-pyrazol-1-yl)propanoic acid
- 3-(1H-pyrazol-1-yl)propanenitrile
Uniqueness
3-(1H-pyrazol-1-yl)propanimidamide is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-pyrazol-1-ylpropanimidamide |
InChI |
InChI=1S/C6H10N4/c7-6(8)2-5-10-4-1-3-9-10/h1,3-4H,2,5H2,(H3,7,8) |
Clave InChI |
IDDNMQLEHBYHPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)

![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13597867.png)

![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)




![4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid](/img/structure/B13597908.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13597909.png)


